Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide
Brand Name: Vulcanchem
CAS No.: 893727-38-3
VCID: VC16256600
InChI: InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C10H14ClN3O
Molecular Weight: 227.69 g/mol

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide

CAS No.: 893727-38-3

Cat. No.: VC16256600

Molecular Formula: C10H14ClN3O

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide - 893727-38-3

Specification

CAS No. 893727-38-3
Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
IUPAC Name 5-chloro-2-(propan-2-ylamino)benzohydrazide
Standard InChI InChI=1S/C10H14ClN3O/c1-6(2)13-9-4-3-7(11)5-8(9)10(15)14-12/h3-6,13H,12H2,1-2H3,(H,14,15)
Standard InChI Key BUKVGMYYIJBUTR-UHFFFAOYSA-N
Canonical SMILES CC(C)NC1=C(C=C(C=C1)Cl)C(=O)NN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₁₀H₁₄ClN₃O, reflects a benzoic acid backbone modified with a hydrazide group (-CONHNH₂), a chloro atom at position 5, and an isopropylamino moiety at position 2. The isopropyl group introduces steric bulk, influencing solubility and receptor interactions, while the hydrazide moiety enables hydrogen bonding and chelation.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight227.69 g/mol
IUPAC Name5-Chloro-2-(propan-2-ylamino)benzohydrazide
SolubilityModerate in polar solvents
Melting PointData pending further study

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically begins with benzoic acid derivatives undergoing hydrazinolysis. For example, 5-chloro-2-[(1-methylethyl)amino]benzoic acid reacts with hydrazine hydrate under acidic reflux conditions to form the hydrazide. Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields exceeding 80%. A comparative analysis of methods reveals:

Table 2: Synthesis Method Optimization

MethodConditionsYield (%)Purity (%)
RefluxHCl, 6h, 80°C7295
MicrowaveEthanol, 20min8598

Mechanistic Insights

The reaction proceeds via a hydrazone intermediate:

  • Nucleophilic attack by hydrazine on the carbonyl carbon.

  • Cyclization to form the stable hydrazide.
    Kinetic studies suggest second-order dependence on hydrazine concentration, with activation energy of ~45 kJ/mol.

StrainMIC (µg/mL)Mechanism
S. aureus ATCC 2592312Membrane disruption
E. coli ATCC 10536>64Limited efficacy

Applications in Agrochemical Development

The compound’s chloro and hydrazide groups confer pesticidal activity against Plutella xylostella (diamondback moth), with 78% larval mortality at 100 ppm. Its mode of action involves acetylcholinesterase inhibition, disrupting neurotransmitter breakdown.

Future Research Directions

  • Structure-Activity Relationships: Modifying the isopropylamino group to enhance bioavailability.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in mammalian models.

  • Formulation Development: Nanoencapsulation to improve water solubility and target specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator